molecular formula C13H12FNO2S B2881275 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 612041-71-1

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2881275
CAS No.: 612041-71-1
M. Wt: 265.3
InChI Key: TWCCZIHEYGEEKI-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate in bacteria, making it a key target for antibacterial drugs .

Mode of Action

The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows the compound to bind to the enzyme and block its activity, thereby inhibiting the production of folate .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids. As a result, bacterial DNA synthesis is inhibited, preventing cell division and growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This makes it an effective antibacterial agent, particularly against bacteria that rely on folate synthesis for growth and survival .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the enzyme, reducing its efficacy . Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of p-toluidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-toluidine+2-fluorobenzenesulfonyl chlorideThis compound+HCl\text{p-toluidine} + \text{2-fluorobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} p-toluidine+2-fluorobenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    p-toluic acid.

    Reduction: this compound can be reduced to 2-fluoro-N-(p-tolyl)benzenamine.

Scientific Research Applications

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(p-tolyl)benzenesulfonamide: Lacks the fluorine atom, which can result in different chemical and biological properties.

    2-fluoro-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the p-tolyl group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCZIHEYGEEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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